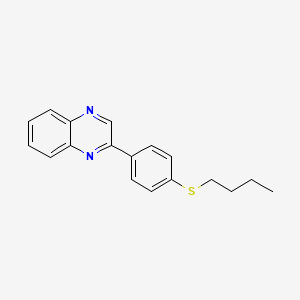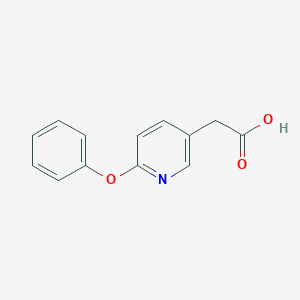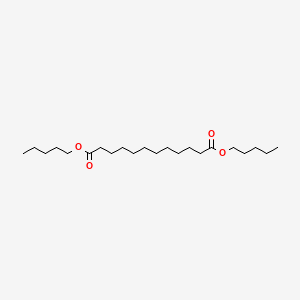
Dipentyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with pentanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water formed during the reaction to be continuously removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Dodecanedioic acid and pentanol.
Reduction: Dodecanediol and pentanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Applications De Recherche Scientifique
Dipentyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of dipentyl dodecanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester bond can be hydrolyzed in biological environments, releasing the active compounds. The molecular targets and pathways involved vary depending on the specific application and the active compounds being delivered.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl dodecanedioate: Similar ester formed with butanol instead of pentanol.
Diethyl dodecanedioate: Ester formed with ethanol.
Dimethyl dodecanedioate: Ester formed with methanol.
Uniqueness
Dipentyl dodecanedioate is unique due to its specific esterification with pentanol, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar esters like dibutyl dodecanedioate provides different solubility and compatibility characteristics, making it suitable for specific applications in various industries.
Propriétés
Numéro CAS |
41792-53-4 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
dipentyl dodecanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
HEIAMWSPPFJNTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


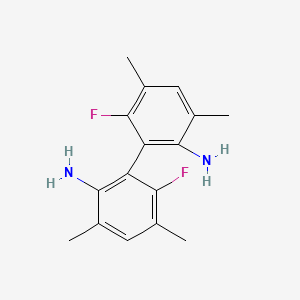


![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
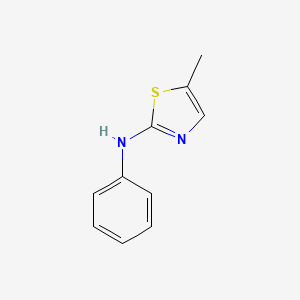

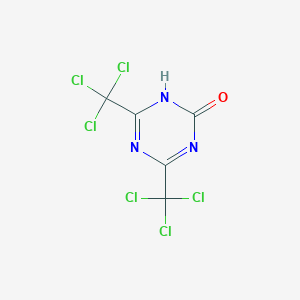

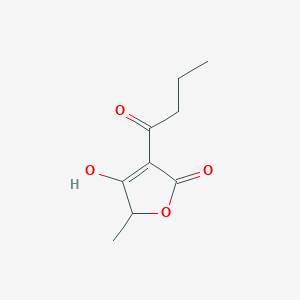
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
